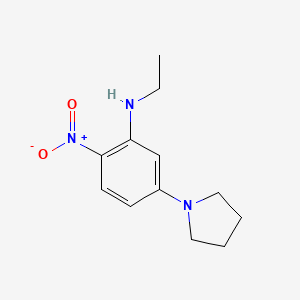![molecular formula C16H22N2OS2 B4090400 (3S,4R)-1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-4-(3-methylthiophen-2-yl)piperidin-3-ol](/img/structure/B4090400.png)
(3S,4R)-1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-4-(3-methylthiophen-2-yl)piperidin-3-ol
Overview
Description
(3S,4R)-1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-4-(3-methylthiophen-2-yl)piperidin-3-ol is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring substituted with a thiazole and a thiophene moiety, making it a unique structure with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R)-1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-4-(3-methylthiophen-2-yl)piperidin-3-ol typically involves multi-step organic reactions. The process may start with the preparation of the piperidine ring, followed by the introduction of the thiazole and thiophene groups through various coupling reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure scalability and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
(3S,4R)-1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-4-(3-methylthiophen-2-yl)piperidin-3-ol can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3S,4R)-1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-4-(3-methylthiophen-2-yl)piperidin-3-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
(3S,4R)-1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-4-(3-methylthiophen-2-yl)piperidin-3-ol: shares structural similarities with other piperidine derivatives and thiazole-containing compounds.
4,5-Dihydroxy-1,3-benzenedisulfonic acid: An antioxidant compound structurally similar to vitamin E.
Uniqueness
The unique combination of the piperidine ring with thiazole and thiophene groups distinguishes this compound from other compounds
Properties
IUPAC Name |
(3S,4R)-1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-4-(3-methylthiophen-2-yl)piperidin-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2OS2/c1-10-5-7-20-16(10)13-4-6-18(8-14(13)19)9-15-11(2)17-12(3)21-15/h5,7,13-14,19H,4,6,8-9H2,1-3H3/t13-,14-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOLPYAPPZWJYRU-ZIAGYGMSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C2CCN(CC2O)CC3=C(N=C(S3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=C1)[C@@H]2CCN(C[C@H]2O)CC3=C(N=C(S3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-nitro-2-pyrrolidin-1-yl-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B4090318.png)
![6,8-difluoro-4-(pyridin-4-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B4090323.png)

![3-chloro-N-(3-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-1-benzothiophene-2-carboxamide](/img/structure/B4090337.png)
![2,4-dichloro-N-{1-[4-ethyl-5-({2-[(5-fluoro-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B4090351.png)
![2-{[5-(2-Nitrophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(thiophen-2-yl)ethanone](/img/structure/B4090356.png)
![2-(1H-indazol-1-yl)-N-{[1-(1-methyl-6-oxo-1,6-dihydropyridazin-4-yl)pyrrolidin-3-yl]methyl}acetamide](/img/structure/B4090362.png)
![N-(1H-benzimidazol-2-ylmethyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]prop-2-en-1-amine](/img/structure/B4090368.png)
![N-[3-(1H-imidazol-1-yl)propyl]-2,2-diphenylpropanamide hydrochloride](/img/structure/B4090370.png)
![2-[1-(3-Bromoanilino)ethyl]-4-chlorophenol;hydrochloride](/img/structure/B4090374.png)
![ethyl 4-{5-[2-cyano-2-(1-methyl-1H-benzimidazol-2-yl)vinyl]-2-furyl}benzoate](/img/structure/B4090382.png)
![2-[5-(2-amino-4-methyl(1,3-thiazol-5-yl))-4-prop-2-enyl(1,2,4-triazol-3-ylthio)]-N-(4-sulfamoylphenyl)acetamide](/img/structure/B4090394.png)
![N-[2-(4-fluorophenyl)ethyl]oxolane-2-carboxamide](/img/structure/B4090415.png)
![5-acetyl-N-[(2-propyl-1,3-thiazol-4-yl)methyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxamide](/img/structure/B4090425.png)
